3-(4-Chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
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Overview
Description
The compound is a diazaquinazoline derivative, which suggests it might have interesting chemical and biological properties. Diazaquinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a diazaquinazoline core with a phenyl group attached at the 4-position, a thienyl group at the 6-position, and an imino group at the 4-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the diazaquinazoline core might confer certain chemical stability, while the phenyl and thienyl groups might influence its physical properties such as solubility .Scientific Research Applications
Vibrational Spectroscopic Analysis and Quantum Mechanical Studies
Compounds with complex heterocyclic structures, such as those related to the one , have been the subject of vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical studies. These studies aim to understand their molecular geometry, vibrational frequencies, and electronic properties. For instance, the vibrational spectroscopic analysis combined with quantum mechanical methods provides insights into the molecular electrostatic potential and electronic properties, which are essential for predicting the biological activity of these compounds (Kuruvilla et al., 2018).
Antimicrobial and Antitumor Agents
Some derivatives of 1,2,4-triazines, which are structurally related to the compound of interest, have shown promise as antimicrobial and antitumor agents. The synthesis of fused 1,2,4-triazine derivatives and their initial screening for antimicrobial and antitumor activity highlight the potential of these compounds in developing new therapeutic agents (El-Moneim et al., 2015).
Polymer Science and Material Chemistry
Compounds with heterocyclic structures serve as monomers or intermediates in the synthesis of novel polymers. For instance, the development of new electron-accepting polymers for all-polymer solar cells involves the synthesis of monomers with specific electron-withdrawing capabilities. These polymers have applications in photovoltaics, where understanding the relationship between molecular structure and electronic properties is crucial (Jung et al., 2014).
Advanced Drug Delivery Systems
The research into heterocyclic compounds also extends to the development of drug delivery systems. The synthesis and characterization of novel optically active and flame-retardant heterocyclic polyimides demonstrate the versatility of these compounds in creating materials with specific physical and chemical properties suitable for biomedical applications (Mallakpour et al., 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)-6-thiophen-2-yl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN5O2S/c17-8-3-5-9(6-4-8)22-13(18)11-12(20-16(22)24)15(23)21-14(19-11)10-2-1-7-25-10/h1-7H,18H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRUPMTYLAWVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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